MBX-2982 - 1037792-44-1

MBX-2982

Catalog Number: EVT-273745
CAS Number: 1037792-44-1
Molecular Formula: C22H24N8OS
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, also known as MBX-2982, is a synthetically derived compound investigated for its potential in type 2 diabetes research. [, ] Classified as a G protein-coupled receptor 119 (GPR119) agonist, it plays a crucial role in scientific research by helping scientists understand the function of GPR119 and its potential as a therapeutic target. [, ]

Future Directions
  • Understanding its effects on other metabolic pathways: Investigating its impact on lipid metabolism and potential benefits in addressing non-alcoholic fatty liver disease. []

DA-1241

    Compound Description: DA-1241 is a novel, orally available G protein-coupled receptor 119 (GPR119) agonist. [] In preclinical studies, DA-1241 has been shown to improve hepatic inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH). [] It also increases plasma glucagon-like peptide-1 (GLP-1) levels and reduces plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. [] In vitro, DA-1241 inhibits the differentiation and activation of macrophages and blocks hepatic stellate cell activation. []

GSK1292263

    Compound Description: GSK1292263 is a GPR119 agonist that has been clinically tested for its potential in treating type 2 diabetes. [, ]

PSN-821

    Compound Description: PSN-821 is another GPR119 agonist that has undergone clinical trials for its potential in managing type 2 diabetes. []

    Relevance: Like MBX-2982, PSN-821 targets GPR119 and aims to improve glycemic control in patients with type 2 diabetes. [] Although both compounds are GPR119 agonists, their specific chemical structures differ. [] There is no direct comparison of their efficacy in the provided abstracts.

APD597

    Compound Description: APD597 is a GPR119 agonist developed by Arena Pharmaceuticals and Ortho McNeil. [] It has advanced to Phase I clinical trials for the treatment of type 2 diabetes. []

DS-8500a

    Compound Description: DS-8500a (4-(5-{(1R)-1-[4-(cyclopropylcarbonyl)phenoxy]propyl}-1,2,4-oxadiazol-3-yl)-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide) is a novel, orally available, and selective GPR119 agonist. [] It effectively increases intracellular cAMP in cells expressing human, rat, and mouse GPR119. [] In vivo, DS-8500a elevates plasma GLP-1 concentration, enhances glucose-stimulated insulin secretion, and demonstrates glucose-lowering effects in rodent models of type 2 diabetes. []

Source and Classification

MBX-2982 was developed by the pharmaceutical company Metabolex, Inc. It belongs to a class of compounds known as GPR119 agonists, which are designed to mimic the action of endogenous ligands that activate this receptor. GPR119 is primarily expressed in pancreatic beta cells and enteroendocrine cells, which are involved in the secretion of incretin hormones that regulate blood sugar levels.

Synthesis Analysis

The synthesis of MBX-2982 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available piperidine derivatives.
  2. Reactions: A Corey–Fuchs reaction is utilized to convert aldehydes into propargyl alcohols, followed by hydrogenation to form alkenes. Enantioselective cyclopropanation reactions are employed to introduce chirality.
  3. Final Assembly: The compound is assembled through various coupling reactions, including S_N2 reactions with benzyl halides and subsequent deprotection steps.

The detailed synthetic pathway allows for the production of MBX-2982 with high purity and specific stereochemistry, which is crucial for its biological activity .

Molecular Structure Analysis

The molecular structure of MBX-2982 is characterized by a cyclopropyl piperidine core, which is essential for its interaction with the GPR119 receptor. The structure can be depicted as follows:

  • Core Structure: Cyclopropyl piperidine
  • Functional Groups: Various substituents that enhance receptor affinity and selectivity.

Data from crystallography studies indicate that MBX-2982 adopts a specific conformation when bound to GPR119, which is critical for its agonistic activity .

Chemical Reactions Analysis

MBX-2982 undergoes various chemical reactions during its synthesis:

  1. Cyclopropanation: This reaction introduces a three-membered ring into the molecule, which is pivotal for biological activity.
  2. Deprotection Reactions: These are necessary to reveal functional groups that interact with the receptor.
  3. Coupling Reactions: These include both S_N2 and cross-coupling methods that build the final structure from simpler precursors.

Each reaction step is optimized for yield and efficiency, ensuring a robust synthetic route .

Mechanism of Action

The mechanism of action of MBX-2982 involves its binding to GPR119, leading to activation of intracellular signaling pathways:

  1. Receptor Activation: Upon binding, MBX-2982 activates GPR119, triggering a cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels.
  2. Insulin Secretion: Elevated cAMP levels enhance insulin secretion from pancreatic beta cells in response to glucose.
  3. Incretin Release: The activation also promotes the release of incretin hormones from enteroendocrine cells, further aiding in glucose homeostasis .
Physical and Chemical Properties Analysis

MBX-2982 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 Da.
  • Solubility: Soluble in organic solvents like DMSO but has limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining its formulation and delivery methods in clinical settings .

Applications

MBX-2982 has potential applications primarily in the field of diabetes management:

  1. Type 2 Diabetes Treatment: As a GPR119 agonist, it enhances insulin secretion and improves glycemic control, making it a candidate for diabetes therapies.
  2. Research Tool: It serves as a valuable tool in research studies aimed at understanding GPR119's role in metabolic processes and developing new treatments for metabolic disorders.

Current clinical trials are evaluating its efficacy and safety profile, further establishing its potential as a therapeutic agent .

Introduction to MBX-2982 in Diabetes Therapeutics

Role of GPR119 Agonism in Glucose Homeostasis

GPR119, predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells, functions as a nutrient-sensing receptor that couples to Gαs proteins [7]. Activation triggers adenylate cyclase stimulation and subsequent intracellular cAMP elevation, initiating glucose-dependent insulin secretion from pancreatic beta cells [1] [7]. Simultaneously, in L-cells, this pathway stimulates the release of incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [4] [7]. This dual mechanism positions GPR119 agonists as potential cornerstone therapies for type 2 diabetes by addressing both insulin deficiency and impaired incretin response.

MBX-2982 exhibits potent receptor selectivity with minimal off-target activity against related receptors. In vitro studies using CHO cells expressing human GPR119 demonstrated an EC₅₀ of 0.005 mM for cAMP production, confirming efficient receptor activation [1]. Preclinical investigations revealed MBX-2982's ability to enhance insulin secretion exclusively in hyperglycemic conditions, thereby mitigating hypoglycemia risk associated with conventional insulin secretagogues like sulfonylureas [7]. This glucose-dependent action arises from the closure of ATP-sensitive K⁺ channels and subsequent gating of voltage-sensitive calcium channels in beta cells, requiring elevated glucose concentrations for maximal effect [7].

Table 1: Comparative Potency of GPR119 Agonists in Preclinical Models

CompoundhGPR119 EC₅₀ (nM)GLP-1 SecretionInsulin Secretion
MBX-29823.9↑↑↑↑↑↑
AR-2314530.47↑↑↑↑↑↑
GSK129226326↑↑↑↑
PSN-82118↑↑↑↑

Source: Adapted from preclinical data [7]

In vivo studies demonstrated MBX-2982's physiological relevance in glucose regulation. Administration of MBX-2982 (10 mg/kg) to C57BL/6 mice significantly increased plasma GLP-1 levels without concurrent glucose loading, confirming glucose-independent incretin secretion [1] [8]. This effect persisted even without co-administration of dipeptidyl peptidase-4 (DPP-4) inhibitors, though such inhibitors were used in sampling protocols to stabilize measurable GLP-1 [1]. Additionally, MBX-2982 suppressed hepatic expression of sterol regulatory element-binding protein 1 (SREBP-1) and its target genes (FAS, ACC, SCD-1), indicating potential benefits on hepatic lipid metabolism [1]. These findings established the pharmacodynamic foundation for MBX-2982's therapeutic profile, combining glucose lowering with potential lipid-modifying effects.

Unmet Needs in Type 2 Diabetes Treatment and Rationale for MBX-2982 Development

Conventional type 2 diabetes therapies exhibit significant limitations, including hypoglycemia risk (sulfonylureas, insulin), weight gain (thiazolidinediones, insulin), gastrointestinal intolerance (metformin, GLP-1 receptor agonists), and diminishing efficacy over time [3] [7]. These drawbacks highlighted the urgent need for agents that could provide glucose-dependent insulin secretion without provoking hypoglycemia, while simultaneously addressing comorbid conditions like obesity and dyslipidemia [7]. GPR119 agonists like MBX-2982 emerged as mechanistically tailored solutions to these challenges through their dual incretin-enhancing and insulin-secretory effects triggered only at elevated glucose concentrations.

The clinical development rationale for MBX-2982 centered on its potential disease-modifying effects. Phase 1 studies demonstrated dose-dependent pharmacokinetics supporting once-daily oral dosing, with no serious adverse events or dose-limiting toxicities [4]. In a 4-week Phase 2 trial (NCT01035879), MBX-2982 significantly improved multiple glycemic parameters in type 2 diabetes patients [4] [6]:

  • Reduced mean weighted glucose (-18.7% vs. placebo)
  • Lowered postprandial glucose excursions during mixed-meal tolerance tests (-24.3%)
  • Increased insulin, active GLP-1, and total GLP-1 secretion during extended meal tests (+17-32%)
  • Decreased fasting triglycerides (-15.2%)
  • Trended toward increased fasting insulin and C-peptide

Table 2: MBX-2982 Clinical Development Summary

Trial PhaseDesignKey OutcomesStatus
Phase 1 (4 studies)SAD/MADFavorable PK profile, no DLTsCompleted
Phase 2 (NCT01035879)4-week monotherapy↓ Glucose, ↑ GLP-1, ↑ insulinCompleted
Phase 2a (NCT04173094)Hypoglycemia counterregulation in T1DNo glucagon response improvementCompleted
Further developmentDiscontinued

Source: Clinical trial data [3] [4] [6]

Despite promising metabolic effects in type 2 diabetes, MBX-2982's development encountered challenges when evaluated for broader applications. A 2025 randomized controlled crossover study (NCT04173094) in type 1 diabetes patients investigated MBX-2982's potential to augment glucagon counterregulation during hypoglycemia—a critical unmet need in type 1 diabetes management [3]. Eighteen participants received 600 mg MBX-2982 or placebo daily for 14 days. During hyperinsulinemic-hypoglycemic clamps, MBX-2982 failed to significantly improve:

  • Maximum glucagon response (-4.2% vs. placebo)
  • Glucagon area under the curve (AUC) (-7.1%)
  • Incremental AUC (-5.8%)
  • Epinephrine, norepinephrine, pancreatic polypeptide, free fatty acid, or endogenous glucose production responses [3]

This lack of glucagon enhancement occurred despite evidence of target engagement, as demonstrated by 17% higher GLP-1 responses during mixed-meal tests with MBX-2982 versus placebo [3]. These findings indicated that while MBX-2982 effectively engaged intestinal GPR119 receptors, it failed to translate this activity into improved α-cell counterregulatory responses in type 1 diabetes—a crucial physiological defense against hypoglycemia.

The discontinuation of MBX-2982 development (including for type 2 diabetes and liver disorders) reflects broader challenges in the GPR119 agonist class [5] [6]. Key developmental hurdles included:

  • Insufficient glucose-lowering efficacy as monotherapy compared to established agents
  • Variable interindividual responses potentially linked to genetic polymorphisms in GPR119 signaling pathways
  • Competitive pressure from newer classes with robust efficacy (e.g., dual GIP/GLP-1 receptor agonists)
  • Uncertain commercial differentiation despite favorable safety profiles [3] [5] [7]

Nevertheless, MBX-2982 provided critical proof-of-concept validation for GPR119 agonism, demonstrating glucose-dependent insulin secretion, incretin enhancement, and weight-neutral effects absent hypoglycemia [4] [7]. Its legacy persists in refined approaches to targeting this receptor system, including combination therapies and next-generation agonists with improved pharmacokinetic properties.

Table 3: MBX-2982 Key Identifiers

Identifier TypeDesignation
Systematic Name5-ethyl-2-[4-(4-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]methyl}-1,3-thiazol-2-yl)piperidin-1-yl]pyrimidine
CAS Registry1037792-44-1
DrugBank IDDB12345
UNIIB5TRY67L51
PubChem CID25025505
InChIKeyNFTMKHWBOINJGM-UHFFFAOYSA-N

Source: Compound databases [1] [2] [4]

Properties

CAS Number

1037792-44-1

Product Name

MBX-2982

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole

Molecular Formula

C22H24N8OS

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3

InChI Key

NFTMKHWBOINJGM-UHFFFAOYSA-N

SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5

Solubility

Soluble in DMSO, not in water

Synonyms

MBX-2982; MBX 2982; MBX2982; SAR-260093; SAR260093; SAR 260093

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.